N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C26H27N5OS |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-10-13-21(14-11-18)27-16-24-29-30-26(31(24)22-7-5-4-6-8-22)33-17-25(32)28-23-15-19(2)9-12-20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChI Key |
YSDUWJRXEMBPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a 1,2,4-triazole ring , a thioacetamide group , and various aromatic substitutions. The molecular formula is . The synthesis typically involves multiple steps that allow for the introduction of functional groups that enhance its biological activity. Common methods include:
- Formation of the triazole ring : Utilizing appropriate precursors.
- Introduction of the thio group : Through nucleophilic substitution reactions.
- Final coupling : With the acetamide moiety to yield the target compound.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in oncology and antimicrobial applications.
Anticancer Activity
Studies have shown that this compound may exert anticancer effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
- Mechanism : The compound acts as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS), inducing apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Comparison to Etoposide |
|---|---|---|
| Breast | Low | More effective |
| Colon | Low | More effective |
| Lung | Low | More effective |
| Prostate | Low | More effective |
Antimicrobial Properties
The compound also demonstrates antibacterial properties , inhibiting the growth of various bacterial strains by disrupting essential cellular functions. It has been shown to be effective against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Modulation : Inhibits key enzymes involved in DNA replication.
- Receptor Binding : Interacts with specific cellular receptors to modulate signaling pathways.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells through ROS generation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Breast Cancer Study : In vitro tests revealed that the compound significantly reduced cell viability in MCF7 breast cancer cells compared to untreated controls.
- Findings : Induced apoptosis was confirmed through flow cytometry analysis.
-
Antibacterial Study : Evaluated against Staphylococcus aureus and Escherichia coli.
- Results : Showed significant inhibition of bacterial growth with minimal cytotoxicity to human cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Impact on Synthesis: Higher yields (e.g., 83% for 6c) correlate with allyl and pyridinyl groups, likely due to stabilized intermediates during cyclization . In contrast, bulkier groups (e.g., p-tolylaminomethyl in the target compound) may complicate synthesis, though direct data are unavailable.
- Melting Points : Derivatives with pyridinyl or aromatic substituents (e.g., 5m, 6c) exhibit higher melting points (147–176°C), suggesting strong intermolecular interactions (e.g., π-π stacking) .
- Bioactivity Clues: VUAA1, a close analog with a pyridinyl group, acts as an Orco ion channel agonist, highlighting the role of heteroaromatic substituents in receptor binding . The target compound’s p-tolylaminomethyl group may confer distinct selectivity, though this requires experimental validation.
Functional Group Analysis
- Thioacetamide vs.
- Aromatic vs. Aliphatic Substituents: The target compound’s p-tolylaminomethyl group introduces a secondary amine, which may enhance hydrogen-bonding capacity compared to VUAA1’s ethyl and pyridinyl groups .
- Sulfur Placement : All analogs feature a sulfur atom at the triazole 3-position, critical for redox activity or metal coordination in biological systems .
Research Findings and Implications
- Modifying the 5-position substituent (e.g., replacing pyridinyl with p-tolylaminomethyl) could tune receptor specificity.
- Synthetic Challenges: The target compound’s synthesis may require optimized conditions due to steric hindrance from the p-tolylaminomethyl group, as seen in lower yields (50–65%) for structurally complex analogs in .
- Unanswered Questions: No data exist on the target compound’s solubility, stability, or bioactivity. Future studies should prioritize these parameters alongside computational modeling to predict target engagement.
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole core is synthesized via cyclization of thiosemicarbazides under basic conditions. A representative protocol involves:
-
Hydrazide Formation : Reacting methyl 4-phenyl-3-thiosemicarbazidoacetate with hydrazine hydrate in ethanol to yield the corresponding hydrazide.
-
Cyclization : Treating the hydrazide with aqueous potassium hydroxide and carbon disulfide under reflux to form the triazolethione ring.
Reaction Conditions :
Introduction of p-Tolylaminomethyl Group
The Mannich reaction introduces the p-tolylaminomethyl substituent:
-
Mannich Base Synthesis : Reacting 4-phenyl-4H-1,2,4-triazole-3-thiol with paraformaldehyde and p-toluidine in acetic acid.
-
Optimization : pH control (4.5–5.5) ensures selective aminomethylation without over-alkylation.
Key Data :
Synthesis of 2-Bromo-N-(2,5-dimethylphenyl)acetamide (Intermediate B)
Acetamide Alkylation
The bromoacetamide side chain is introduced via nucleophilic substitution:
-
Amide Formation : Reacting 2,5-dimethylaniline with bromoacetyl bromide in aqueous sodium carbonate (pH 9–10).
-
Workup : Precipitation by acidification (pH 2–3) and recrystallization from methanol.
Reaction Parameters :
Coupling of Intermediates A and B
Thioether Formation
The thiol group of Intermediate A undergoes alkylation with Intermediate B in the presence of a base:
-
Deprotonation : Treating Intermediate A with lithium hydride (LiH) in dimethylformamide (DMF).
-
Alkylation : Adding Intermediate B and stirring at room temperature for 3–4 hours.
Optimization Notes :
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Thiol Oxidation :
-
Mannich Reaction Byproducts :
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step pathways, including cyclization and nucleophilic substitution. For example, thioacetamide derivatives are often synthesized by refluxing intermediates (e.g., 2-chloroacetamides) with sodium azide in a toluene:water (8:2) solvent system under controlled reflux (5–7 hours). Catalysts like pyridine and zeolite (Y-H) at 150°C can enhance cyclization efficiency . Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 9:1) and adjusting reaction time or stoichiometry of reagents like NaN₃ .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H stretch for triazole).
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and triazole ring carbons.
- LCMS : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C for 24–72 hours. Degradation is monitored via HPLC or UV-vis spectroscopy. For example, triazole-thioacetamides are sensitive to acidic conditions (pH < 4), leading to hydrolysis of the thioether bond .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:
- Perform ADMET profiling (e.g., Caco-2 cell permeability assays, microsomal stability tests).
- Optimize formulation using liposomal encapsulation or pro-drug strategies to enhance solubility .
- Validate target engagement via SPR (Surface Plasmon Resonance) or isothermal titration calorimetry .
Q. How can computational methods predict the compound’s binding affinity to biological targets like kinases or receptors?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with active sites (e.g., EGFR kinase).
- MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
- QSAR models correlate substituent effects (e.g., p-tolylamino group) with activity trends .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-based design : Systematically vary substituents (e.g., methyl groups on phenyl rings, triazole linkers).
- Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) for synthesizing analogs .
- Evaluate bioactivity against panels of cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
Q. How can researchers troubleshoot low yields during the final cyclization step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test alternatives to pyridine/zeolite, such as DMAP or DIPEA.
- Solvent optimization : Replace toluene with DMF or THF to improve intermediate solubility.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 5 hours) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
